N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
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Description
The compound “N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide” is a complex organic molecule. It is a derivative of the pyrimidine and thiophene families . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Thiophenes are sulfur-containing, five-membered aromatic compounds. This compound could potentially have diverse biological activities, as is common with other pyrimidine and thiophene derivatives .
Scientific Research Applications
Heterocyclic Synthesis Applications
This compound is a part of the broader class of chemicals utilized in the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals and materials science. For instance, studies have explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards different nitrogen nucleophiles to yield various heterocyclic derivatives including pyrazole, isoxazole, pyrimidine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004). Such processes underscore the versatility of compounds related to N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide in generating a broad range of heterocyclic structures.
Anticancer and Antimicrobial Activity
There's significant interest in exploring the biological activities of pyrazolo[3,4-d]pyrimidin-4-one derivatives, given their potential as therapeutic agents. For instance, novel 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives have been synthesized, and their structures established based on spectral data. These compounds were screened for in vitro cytotoxic activity against cancer cells, highlighting their potential in cancer treatment (Hassan et al., 2014). Additionally, derivatives have shown promising antimicrobial activities, suggesting their utility in fighting infectious diseases (Wardakhan & Edrees, 2016).
Novel Synthetic Methods and Molecular Modeling
Researchers have also developed novel synthetic methods for the production of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide libraries, showcasing innovative approaches to accessing structurally diverse heterocyclic compounds (Heo & Jeon, 2017). Molecular modeling studies further augment these findings by providing insights into the potential interaction mechanisms of these compounds with biological targets, thereby facilitating the design of more effective therapeutic agents (Nassar et al., 2015).
Properties
IUPAC Name |
N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-14-5-2-3-6-15(14)12-24-13-22-18-16(20(24)27)11-23-25(18)9-8-21-19(26)17-7-4-10-28-17/h2-7,10-11,13H,8-9,12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQLKVDMULMLRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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